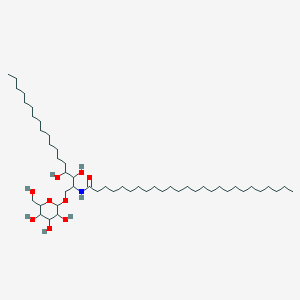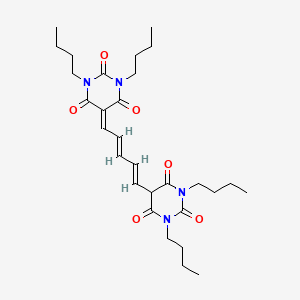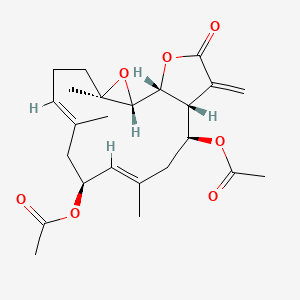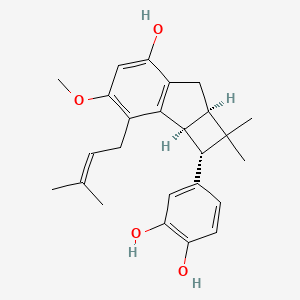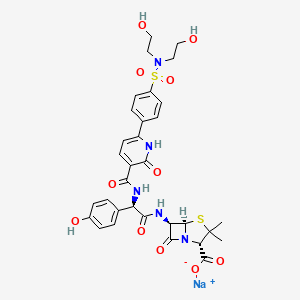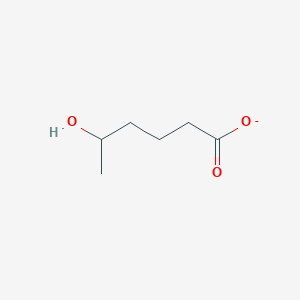
Jaspamide D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Jaspamide D is a cyclodepsipeptide isolated from Jaspis splendens. A derivative of jaspamide, it exhibits anti-tumour activity. It has a role as an antineoplastic agent, an animal metabolite and a marine metabolite. It is a cyclodepsipeptide, an organobromine compound and a macrocycle.
Scientific Research Applications
Anticancer and Cytotoxic Activities
Jaspamide, also known as jasplakinolide, is a cyclodepsipeptide with notable applications in scientific research, particularly in the study of cancer and cellular behaviors. A key area of interest is its potent antiproliferative and cytotoxic effects on cancer cells. Studies have demonstrated that jaspamide and its derivatives, including Jaspamide D, can induce apoptosis (programmed cell death) in various cancer cell lines, highlighting their potential as antitumor agents. For instance, jaspamide has been shown to induce apoptosis and expression of CD10/neutral endopeptidase in HL-60 human promyelocytic leukemia cells, suggesting a mechanism involving the induction of cell death through the de novo synthesis of CD10 on the cell surface (Cioca & Kitano, 2002). Furthermore, it has been reported to induce polyploidization in HL-60 cells, which is a state of increased DNA content and multinucleation, further inhibiting cell proliferation (Nakazawa et al., 2001).
Mechanism of Action
The mechanism of action of this compound, like other jaspamide derivatives, involves disrupting the actin cytoskeleton, an essential component for cell structure and motility. This disruption leads to potent cytotoxic activities, as demonstrated in studies where jaspamide derivatives caused microfilament disruption. This activity is crucial for understanding how these compounds affect cellular processes and could provide insights into developing novel therapeutic strategies for cancer treatment (Gala et al., 2007). Additionally, these compounds have been explored for their ability to interact with tubulin, a protein that is fundamental in cell division, which further underscores their potential in cancer research and therapy (Chevallier et al., 2003).
Structural Studies and Derivatives
Research into the structure and synthesis of jaspamide derivatives, including this compound, has provided valuable information on their bioactivity and potential therapeutic applications. Structural elucidation and synthesis efforts aim to understand the relationship between the chemical structure of these compounds and their biological activity. This knowledge is instrumental in designing nonpeptide mimetics and simplified analogues that retain the biological profile of jaspamide, potentially leading to the development of new anticancer agents with improved efficacy and safety profiles (Kahn et al., 2009).
properties
Molecular Formula |
C37H47BrN4O6 |
|---|---|
Molecular Weight |
723.7 g/mol |
IUPAC Name |
(4R,7R,10R,13S,15E,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-10-ethyl-4-(4-hydroxyphenyl)-8,13,15,17,19-pentamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone |
InChI |
InChI=1S/C37H47BrN4O6/c1-7-29-37(47)42(6)32(19-28-27-10-8-9-11-30(27)39-34(28)38)36(46)41-31(25-12-14-26(43)15-13-25)20-33(44)48-24(5)18-22(3)16-21(2)17-23(4)35(45)40-29/h8-16,22-24,29,31-32,39,43H,7,17-20H2,1-6H3,(H,40,45)(H,41,46)/b21-16+/t22-,23-,24-,29+,31+,32+/m0/s1 |
InChI Key |
WZBSTYSFQCNXMX-MABIMZPOSA-N |
Isomeric SMILES |
CC[C@@H]1C(=O)N([C@@H](C(=O)N[C@H](CC(=O)O[C@H](C[C@H](/C=C(/C[C@@H](C(=O)N1)C)\C)C)C)C2=CC=C(C=C2)O)CC3=C(NC4=CC=CC=C43)Br)C |
Canonical SMILES |
CCC1C(=O)N(C(C(=O)NC(CC(=O)OC(CC(C=C(CC(C(=O)N1)C)C)C)C)C2=CC=C(C=C2)O)CC3=C(NC4=CC=CC=C43)Br)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





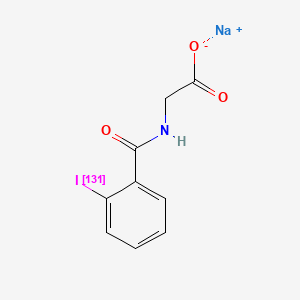
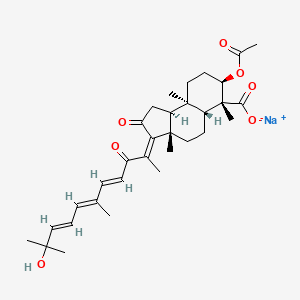

![(1S,2S,3R,7S,8R,9S,10S,14R)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B1262149.png)
